N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-16(21,5-8-24-2)10-17-14(19)15(20)18-11-3-4-12-13(9-11)23-7-6-22-12/h3-4,9,21H,5-8,10H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNKHABGIBCMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl intermediate. This intermediate can be synthesized from 2,3-dihydroxybenzoic acid through a series of reactions including alkylation, azidation, Curtius rearrangement, and hydrolysis . The final step involves the coupling of this intermediate with the oxalamide derivative under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxalamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Structural Analogs with 1,4-Benzodioxin/Dioxane Moieties
Compound 4f (3',4'-(1",4"-dioxino)flavone)
- Core Structure : Flavone fused with a 1,4-dioxane ring.
- Key Substituents: No sulfur-containing groups; hydroxyl and ketone groups dominate.
- Activity : Exhibited significant antihepatotoxic activity against carbon tetrachloride-induced liver damage in rats, comparable to silymarin.
- SAR Insight : The 1,4-dioxane ring enhances hepatoprotective effects, likely by stabilizing radical species or modulating enzyme activity.
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide
- Core Structure : Same benzodioxin-ethanediamide backbone as the target compound.
- Key Substituent : Thiophene-methyl group instead of methylsulfanyl.
- Molecular Weight : 376.4 g/mol (C₁₈H₂₀N₂O₅S).
- SAR Insight : The thiophene’s aromatic sulfur may enhance π-π interactions but reduce flexibility compared to the target compound’s aliphatic -SMe group.
N-Alkyl/Aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides
- Core Structure : Benzodioxin linked to a sulfonamide group.
- Key Substituents : Alkyl/aralkyl chains and a nitrobenzene group.
- Activity : Demonstrated biofilm inhibition against E. coli and B. subtilis, with mild cytotoxicity.
- SAR Insight : Sulfonamide’s electron-withdrawing nitro group may enhance antibacterial activity, whereas the target compound’s ethanediamide could favor hydrogen bonding.
Functional Group Comparison
Physicochemical and Pharmacokinetic Insights
Lipophilicity :
Metabolic Stability :
- Thioethers (e.g., -SMe) are prone to oxidation, whereas thiophenes may undergo aromatic hydroxylation. The ethanediamide backbone could resist hydrolysis better than sulfonamides.
Target Engagement :
- The ethanediamide’s dual amide groups may facilitate hydrogen bonding with biological targets, contrasting with sulfonamides’ propensity for covalent or ionic interactions.
Biological Activity
The compound N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide is a novel chemical structure that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activity, and therapeutic implications of this compound, supported by data tables and relevant case studies.
Synthesis of the Compound
The synthesis of this compound involves several key steps:
-
Starting Materials :
- N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine : This serves as the core structure.
- 4-Methylbenzenesulfonyl chloride : Used for sulfonamide formation.
-
Reaction Conditions :
- The reaction is typically carried out in an aqueous alkaline medium at room temperature.
- Monitoring is done using Thin Layer Chromatography (TLC) until a single spot is observed.
-
Final Product :
- The resultant compound is then purified through precipitation and filtration techniques.
This synthetic pathway highlights the complexity and precision required in creating biologically active compounds from simpler precursors .
The biological activity of this compound has been evaluated against various enzymes and biological targets:
- Enzyme Inhibition : The compound has been screened against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively .
Case Studies
-
Antidiabetic Activity :
- In vitro studies indicate that the compound exhibits significant inhibition of α-glucosidase, suggesting potential as an antidiabetic agent.
- A study demonstrated a dose-dependent inhibition pattern, with higher concentrations yielding greater inhibitory effects.
-
Neuroprotective Effects :
- Research has shown that the compound may protect neuronal cells from oxidative stress by modulating acetylcholinesterase activity.
- This action could be beneficial in treating neurodegenerative diseases such as Alzheimer's.
Comparative Biological Activity
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution and condensation reactions. Key steps include:
- Using sodium hydroxide or triethylamine to activate nucleophilic sites .
- Solvent selection (e.g., dichloromethane for non-polar intermediates, DMF for polar steps) to enhance solubility .
- Temperature control (e.g., 0–5°C for sensitive steps, reflux for slower reactions) to minimize side products .
- Monitor reaction progress via TLC and purify intermediates via column chromatography .
Q. What are the key functional groups influencing this compound’s reactivity?
- Methodological Answer : The compound’s reactivity is governed by:
- Dihydrobenzodioxin moiety : Prone to electrophilic aromatic substitution due to electron-rich oxygen atoms .
- Hydroxy and methylsulfanyl groups : Participate in hydrogen bonding and redox reactions, respectively .
- Ethanediamide backbone : Enables coordination with metal ions or biomolecules via its carbonyl groups .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Assigns proton environments (e.g., hydroxy group at δ 4.2–5.0 ppm, benzodioxin protons at δ 6.7–7.1 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 450.18) .
- IR spectroscopy : Identifies carbonyl stretches (~1650 cm⁻¹) and hydroxyl bands (~3300 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Light sensitivity : Store in amber vials to prevent photodegradation of the benzodioxin ring .
- Temperature : Stable at –20°C for ≥5 years; avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide bond .
- Solubility : Use DMSO for long-term stock solutions to avoid precipitation .
Q. What preliminary assays can screen for biological activity?
- Methodological Answer :
- Enzyme inhibition : Use fluorometric assays (e.g., trypsin or kinase targets) with IC₅₀ calculations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations .
- Receptor binding : Radioligand displacement studies for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How to design experiments to resolve contradictions in reported spectral data?
- Methodological Answer :
- Reproducibility checks : Compare NMR spectra across solvents (CDCl₃ vs. DMSO-d₆) to assess tautomerization .
- Isotopic labeling : Use ¹³C-labeled reagents to trace ambiguous carbonyl signals .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., hydroxy group configuration) .
Q. What computational methods predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., COX-2 or CYP450) to map binding pockets .
- MD simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., GROMACS) for >100 ns .
- QSAR models : Corolate substituent effects (e.g., methylsulfanyl hydrophobicity) with bioactivity .
Q. How to address low reproducibility in biological assays?
- Methodological Answer :
- Batch variability : Characterize impurities via HPLC-MS and set a purity threshold (>95%) .
- Solvent controls : Test DMSO/vehicle effects on cell viability .
- Dose-response curves : Use 8-point dilutions to calculate robust EC₅₀ values .
Q. What strategies optimize the compound’s pharmacokinetics for in vivo studies?
- Methodological Answer :
- Lipinski’s Rule : Modify logP (<5) via substituents (e.g., replace methylsulfanyl with hydroxyl) .
- Pro-drug approaches : Mask the hydroxy group with acetyl or phosphate esters .
- Microsomal stability : Test hepatic metabolism using rat liver microsomes + NADPH .
Q. How to investigate polypharmacology or off-target effects?
- Methodological Answer :
- Phosphoproteomics : Use SILAC labeling to identify kinase signaling changes .
- Thermal shift assays : Screen for protein stabilization across a human proteome library .
- CRISPR-Cas9 knockouts : Validate target specificity in isogenic cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
